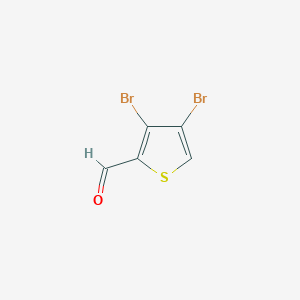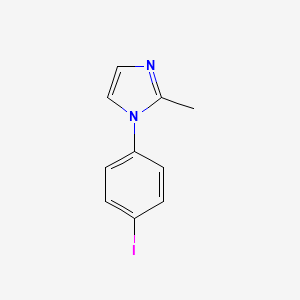
1-(4-iodophenyl)-2-methyl-1H-imidazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various 1H-imidazole derivatives has been explored in several studies. For instance, the synthesis of 1H-imidazoles with potential biological activity involved testing for hormonal activity and antiproliferative effects, indicating a structure-activity relationship . Another study described the synthesis of 1-[[2-aryl-4-(arylalkyl)-1,3-dioxolan-2-yl]methyl]-1H-imidazoles, which showed antimycotic properties and activity against Gram-positive bacteria . A one-pot synthesis method was developed for a nonacidic antiinflammatory and analgesic agent, showcasing a high radiochemical yield and purity . Divergent and regioselective synthesis methods have been reported for 1,2,4- and 1,2,5-trisubstituted imidazoles, demonstrating the versatility of synthetic approaches . Additionally, the synthesis of 1-(o-hydroxyphenyl)imidazole carboxylic esters was achieved regioselectively, providing building blocks for further chemical studies .
Molecular Structure Analysis
The molecular structure of imidazole derivatives has been a subject of interest. For example, a study on 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole provided insights into the crystal structure through X-ray diffraction and Hirshfeld surface analysis. Density functional theory (DFT) calculations were used to compare with experimental data, and molecular docking studies suggested potential biological interactions .
Chemical Reactions Analysis
The reactivity of imidazole derivatives has been investigated, revealing that certain substituents can influence the outcome of chemical reactions. For instance, 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones underwent rearrangements to form imidazo[1,2-a]pyridines and indoles when reacted with triethylamine . The study on the synthesis of 1-(o-hydroxyphenyl)imidazole carboxylic esters also involved the cleavage of methyl ethers, demonstrating the chemical transformations that these compounds can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are closely related to their structure and substituents. The study on 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d] imidazole highlighted the importance of the imidazole ring in improving pharmacokinetic characteristics, such as solubility and bioavailability, which are crucial for pharmaceutical applications . The synthesis and characterization of 1-(2,6-dimethyl-4-bromophenyl)imidazole provided NMR data, which is essential for understanding the compound's properties . Furthermore, the progress in synthesizing 1-(2,4,6-trimethylphenyl)imidazole was summarized, indicating its significance as a raw material in various industries .
Applications De Recherche Scientifique
Application in Polymer Electrolytes
- Polymer Electrolytes for Fuel Cells : Imidazole derivatives, such as 1-methyl imidazole, have been used as additives in polybenzimidazole (PBI) equilibrated with phosphoric acid. This system is known to be a high-temperature proton-conducting polymer electrolyte, crucial for fuel cell applications. The addition of imidazole derivatives affects the conductivity of these membranes, which is a key factor in fuel cell performance (Schechter & Savinell, 2002).
Application in Material Synthesis
Synthesis of Heteroleptic NHC Cycloplatinated Complexes : The synthesis of imidazole derivatives, including 1-(4-cyanophenyl)-1H-imidazole, has led to the preparation of N-heterocyclic carbene (NHC) cycloplatinated compounds. These complexes are important in the field of inorganic chemistry, especially for their potential applications in catalysis and material science (Fuertes et al., 2015).
Ionic Liquid Crystals : Imidazole derivatives have been utilized in the synthesis of mesomorphic 3-[4-(dodecyloxy)phenyl]-1-methyl-1H-imidazol-3-ium iodide. This compound demonstrates unique mesomorphism and lamellar crystal structure, contributing to advancements in the field of liquid crystal technology (Fouchet et al., 2009).
Synthesis of Novel Imidazole Derivatives : Research has been conducted on synthesizing various imidazole derivatives, including those with modifications at the phenyl ring. These derivatives are examined for their vapor pressures and vaporization enthalpies, contributing to a deeper understanding of their physicochemical properties, which is crucial for practical applications in various fields (Emel’yanenko et al., 2017).
Application in Medicinal Chemistry
Antimicrobial Imidazoles : Imidazole compounds like 1-[[2-aryl-4-(arylalkyl)-1,3-dioxolan-2-yl]methyl]-1H-imidazoles have shown promising in vitro activity against various fungi and bacteria. Their synthesis and antimycotic properties highlight the potential of imidazole derivatives in the development of new antimicrobial agents (Heeres & van Cutsem, 1981).
Synthesis of Imidazole Compounds for Anticancer Research : Studies have synthesized and characterized imidazole derivatives like 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d] imidazole. These compounds, due to their biological and pharmaceutical significance, are explored for their potential antimicrobial and anticancer activities (Ramanathan, 2017).
Application in Corrosion Inhibition
- Corrosion Inhibition in Metals : Imidazole derivatives, such as 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol, have been synthesized and tested for their efficacy in inhibiting corrosion in metals. The study of these compounds helps in understanding the mechanism of corrosion inhibition and the development of effective corrosion inhibitors (Prashanth et al., 2021).
Propriétés
IUPAC Name |
1-(4-iodophenyl)-2-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2/c1-8-12-6-7-13(8)10-4-2-9(11)3-5-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVPKMONQSPHGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461366 | |
| Record name | 1-(4-iodophenyl)-2-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-iodophenyl)-2-methyl-1H-imidazole | |
CAS RN |
179420-75-8 | |
| Record name | 1-(4-iodophenyl)-2-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





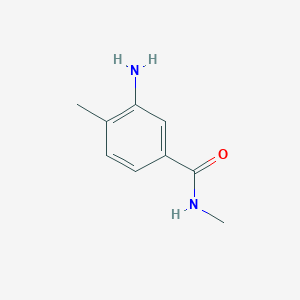

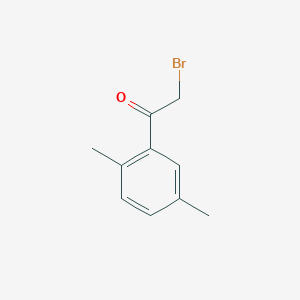
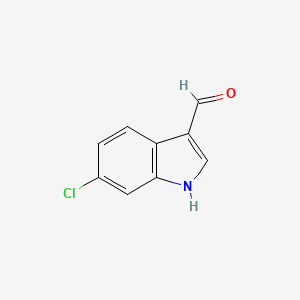
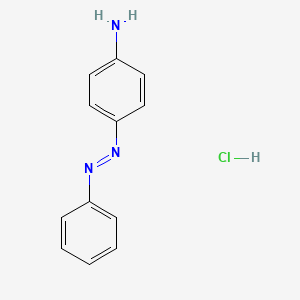
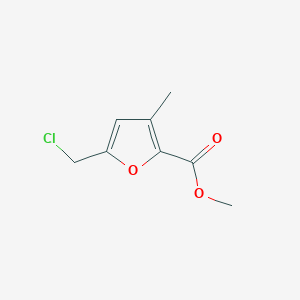
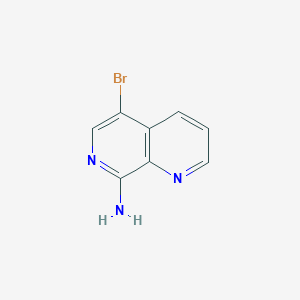
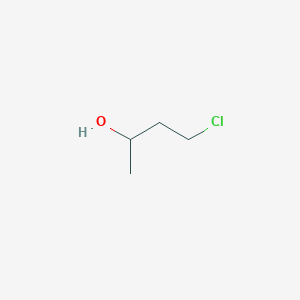
![8-(4-bromophenyl)-N,N-dimethyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1280206.png)
